molecular formula C11H11NO5 B8659981 Methyl 2-methoxy-3-(3-nitrophenyl)prop-2-enoate CAS No. 921196-06-7

Methyl 2-methoxy-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B8659981
CAS No.: 921196-06-7
M. Wt: 237.21 g/mol
InChI Key: SBBYXNVCOOGVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-3-(3-nitrophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

921196-06-7

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 2-methoxy-3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H11NO5/c1-16-10(11(13)17-2)7-8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3

InChI Key

SBBYXNVCOOGVGX-UHFFFAOYSA-N

Canonical SMILES

COC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl sulfate (13.23 g, 105 mmol) was added to a stirred mixture of 2-hydroxy-3-(3-nitrophenyl)acrylic acid (10.5 g, 50.0 mmol) and caesium carbonate (39.1 g, 120 mmol) in DMF (105 ml) to form a clear, pale yellow mixture, which was stirred at RT overnight. The resulting dark red suspension was concentrated in vacuo and the residue partitioned between water (100 ml) and dichloromethane (150 ml). The organic layer was separated, further washed with water (2×100 ml), dried over sodium sulphate and filtered through silica gel. The resulting yellow solution was evaporated to dryness in vacuo to give methyl 2-methoxy-3-(3-nitrophenyl)acrylate as a yellow solid (8.1 g, 67%).
Quantity
13.23 g
Type
reactant
Reaction Step One
Name
2-hydroxy-3-(3-nitrophenyl)acrylic acid
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
39.1 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.